An In-depth Technical Guide to the Physicochemical Properties of (4-Methylpiperazin-1-yl)(pyrrolidin-2-yl)methanone
An In-depth Technical Guide to the Physicochemical Properties of (4-Methylpiperazin-1-yl)(pyrrolidin-2-yl)methanone
Executive Summary
(4-Methylpiperazin-1-yl)(pyrrolidin-2-yl)methanone, a molecule incorporating the privileged piperazine and pyrrolidine scaffolds, presents a compelling profile for drug discovery. While specific experimental data for this exact chemical entity is not extensively documented in public literature, its physicochemical properties can be expertly inferred from its constituent functional groups. This guide provides a comprehensive analysis of its core physicochemical attributes—pKa, lipophilicity (logP), and aqueous solubility. Critically, it moves beyond theoretical prediction to detail robust, field-proven experimental protocols for the empirical determination of these properties. By explaining the causality behind methodological choices, this document serves as both a predictive reference and a practical handbook for researchers aiming to characterize this and structurally related compounds.
Molecular Structure and Scaffolds
The subject of this guide is the compound with the IUPAC name (4-Methylpiperazin-1-yl)(pyrrolidin-2-yl)methanone , identified by CAS Number 116818-82-7 [1]. Its structure features three key components whose interplay dictates its overall physicochemical profile:
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N-Methylpiperazine Moiety: A widely used scaffold in medicinal chemistry, the piperazine ring, with its two basic nitrogen atoms, often enhances aqueous solubility and provides key interaction points with biological targets. The N-methyl group on the distal nitrogen (N4) increases lipophilicity and sterically influences binding.
-
Pyrrolidine Scaffold: This five-membered saturated heterocycle is another cornerstone in drug design, valued for its ability to introduce three-dimensionality and specific stereochemical configurations.
-
Amide Linkage: The carbonyl group connecting the two rings is a critical functional group. It acts as a hydrogen bond acceptor but its nitrogen is generally non-basic due to resonance delocalization. This linkage creates a tertiary amide, which can exhibit rotational isomerism.
The presence of these scaffolds suggests the compound is likely being investigated for applications where modulation of solubility, basicity, and specific receptor interactions are paramount.
Core Physicochemical Properties: A Predictive Analysis
In the absence of a comprehensive experimental dataset, we can formulate robust predictions based on the known properties of analogous structures. These values provide a critical baseline for experimental design.
| Property | Predicted Value / Range | Rationale & Significance in Drug Development |
| Molecular Formula | C₁₀H₁₉N₃O | - |
| Molecular Weight | 197.28 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |
| pKa₁ (N-Methylpiperazine) | ~8.5 - 9.2 | The N-methylated tertiary amine is expected to be the most basic site. This pKa ensures the molecule is significantly protonated at physiological pH (7.4), which typically enhances aqueous solubility and facilitates ionic interactions with acidic residues in protein targets. The pKa of N-methylpiperazine itself is ~9.09[2]. |
| pKa₂ (Piperazine Amide-N) | ~4.5 - 5.0 | The second piperazine nitrogen, being adjacent to the electron-withdrawing carbonyl group of the amide, will be significantly less basic. Its pKa is expected to be similar to the lower pKa of piperazine itself (~5.35)[3]. This site will be largely uncharged at physiological pH. |
| Calculated logP | 0.5 - 1.5 | The molecule balances polar features (two basic nitrogens, amide oxygen) with lipophilic components (methyl group, hydrocarbon backbone). This moderate logP range is often optimal for balancing membrane permeability with aqueous solubility, crucial for ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |
| Aqueous Solubility | Moderate to High | The presence of two basic nitrogen centers, which will be protonated at acidic to neutral pH, is expected to confer good aqueous solubility[4][5][6]. Solubility will be pH-dependent, increasing significantly at pH values below the primary pKa. |
Experimental Determination of Physicochemical Properties
The following sections detail standardized, self-validating protocols for the empirical measurement of the key physicochemical parameters.
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration remains the gold standard for pKa determination due to its precision and direct measurement of protonation events[7][8].
Causality: This method is chosen because it directly measures changes in pH as a function of added acid or base, allowing for the precise identification of the pH at which 50% of a functional group is ionized—the definition of pKa. For a molecule with multiple basic sites like the target compound, this method can resolve the distinct pKa values.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C)[9].
-
Sample Preparation: Accurately weigh and dissolve the compound in deionized, carbonate-free water to a final concentration of approximately 1-10 mM. If aqueous solubility is a limiting factor, a co-solvent (e.g., methanol or DMSO) may be used, but the results will be apparent pKa (pKaapp) and will require extrapolation back to aqueous conditions[8][10].
-
Ionic Strength Adjustment: Add a background electrolyte, typically 0.15 M KCl, to maintain a constant ionic strength throughout the titration, minimizing fluctuations in activity coefficients[9][11].
-
Titration:
-
Place the sample solution in a jacketed beaker maintained at a constant temperature.
-
Purge the solution with an inert gas (nitrogen or argon) for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the titration of basic compounds[9].
-
Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl). Add the titrant in small, precise increments using an automated burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. These points can be precisely located by finding the inflection points in the first derivative of the curve (ΔpH/ΔV).
Protocol: logP Determination by Reverse-Phase HPLC (RP-HPLC)
While the shake-flask method is traditional, RP-HPLC offers higher throughput, requires less material, and is more amenable to compounds that are not easily quantified by UV-Vis[12][13].
Causality: This method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with standards of known logP, the logP of an unknown compound can be accurately interpolated from its retention time[14][15].
Step-by-Step Methodology:
-
System Setup: Use a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous buffer should be adjusted to suppress ionization of the analyte (e.g., pH > 11 for a basic compound) to measure the logP of the neutral species.
-
Calibration Curve:
-
Prepare a set of 5-7 calibration standards—compounds with a range of well-established logP values (e.g., from -1 to 5).
-
Inject each standard individually onto the HPLC system under isocratic conditions (a constant ratio of organic to aqueous phase).
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot the known logP values of the standards (y-axis) against their calculated log(k') values (x-axis). This should yield a linear relationship.
-
-
Sample Analysis:
-
Dissolve the target compound in the mobile phase.
-
Inject the sample onto the HPLC system using the exact same conditions as the standards.
-
Record its retention time (t_R) and calculate its capacity factor (k').
-
-
logP Calculation: Using the linear regression equation from the calibration curve, calculate the logP of the target compound from its measured log(k') value.
Protocol: Thermodynamic Aqueous Solubility by Shake-Flask Method
This method is considered the definitive approach for determining equilibrium solubility, a critical parameter for predicting oral absorption[16].
Causality: The shake-flask method ensures that a true equilibrium is reached between the solid compound and its saturated solution. By adding an excess of solid, the resulting concentration in the supernatant represents the maximum solubility under the specified conditions (pH, temperature)[17].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a physiologically relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).
-
Sample Addition: Add an excess amount of the solid compound to a series of vials containing the buffer. The excess should be clearly visible to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours)[18][19].
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, separate the solid and aqueous phases by centrifugation or filtration through a low-binding filter (e.g., PVDF). This step is critical to avoid contaminating the sample with undissolved solid.
-
Quantification:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile) and create a calibration curve by serial dilution into the aqueous buffer.
-
Analyze the standards and the clear supernatant from the equilibrated sample using a suitable analytical method, such as HPLC-UV.
-
Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.
-
Spectroscopic Characterization Profile
Confirming the identity and purity of the compound is a prerequisite for any physicochemical measurement. The following are the expected spectroscopic features:
-
¹H NMR: The spectrum is expected to be complex due to the hindered rotation around the tertiary amide bond, which can lead to the appearance of duplicate signals for adjacent protons at room temperature[20][21][22][23][24]. Key signals would include a singlet for the N-methyl group (~2.2-2.5 ppm) and distinct multiplets for the non-equivalent methylene protons on both the piperazine and pyrrolidine rings.
-
¹³C NMR: The carbonyl carbon should appear around 165-175 ppm. Signals for the N-methyl carbon and the various methylene carbons of the two rings will also be present.
-
FT-IR:
-
Amide C=O Stretch: A strong, characteristic absorption band is expected in the range of 1630-1680 cm⁻¹[25].
-
C-N Stretch: Aliphatic C-N stretching vibrations will appear in the 1020-1250 cm⁻¹ region[26].
-
N-H Stretch: A secondary amine N-H stretch from the pyrrolidine ring is expected around 3300-3500 cm⁻¹, which would likely be a single, weak-to-medium band[26][27][28]. The tertiary amines of the piperazine ring will not show N-H stretching bands.
-
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should be readily observed at m/z 198.16, corresponding to the protonated form of the molecule.
Conclusion: A Profile for Drug Development
The physicochemical profile of (4-Methylpiperazin-1-yl)(pyrrolidin-2-yl)methanone—characterized by two distinct basic centers, moderate lipophilicity, and likely good aqueous solubility—positions it as a promising scaffold in drug discovery. The dominant basicity of the N-methylpiperazine nitrogen is a key determinant of its behavior in physiological environments. The robust experimental protocols detailed herein provide the necessary tools for researchers to validate these predicted properties, enabling informed decisions in lead optimization, formulation development, and the overall progression of new chemical entities.
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